molecular formula C8H14ClNO2S B13226540 Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride

Cat. No.: B13226540
M. Wt: 223.72 g/mol
InChI Key: PVQCIEQTTPSTTO-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a cyclopenta[B]pyridine core, which is a common motif in many bioactive natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride typically involves multi-step processes. One common method includes the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This reaction proceeds through sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Scientific Research Applications

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for developing targeted therapies and novel materials.

Properties

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-2-4-7-3-1-5-8(7)10/h7-8H,1-6H2

InChI Key

PVQCIEQTTPSTTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN(C2C1)S(=O)(=O)Cl

Origin of Product

United States

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